molecular formula C6H12F2N2 B2436155 1-(2,2-Difluoroethyl)pyrrolidin-3-amine CAS No. 1247592-29-5

1-(2,2-Difluoroethyl)pyrrolidin-3-amine

Cat. No.: B2436155
CAS No.: 1247592-29-5
M. Wt: 150.173
InChI Key: STFHSLYWFPMOHR-UHFFFAOYSA-N
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Description

Contextualization of the 1-(2,2-Difluoroethyl)pyrrolidin-3-amine Chemical Space within Contemporary Medicinal Chemistry Research

The chemical compound this compound occupies a significant position in the landscape of modern medicinal chemistry, primarily as a specialized building block for drug discovery. Its structure synergistically combines two highly valued motifs: the pyrrolidine (B122466) ring and a geminal difluoroethyl group. The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, is considered a "privileged" structure in pharmaceutical development. pharmablock.comnih.govnih.gov Its non-planar, three-dimensional geometry allows for the precise spatial orientation of substituents, enabling effective exploration of the pharmacophore space and enhancing interactions with biological targets. nih.gov This structural feature is integral to numerous FDA-approved drugs across various therapeutic areas, including antivirals, antihypertensives, and antidiabetics. pharmablock.comnih.gov Specifically, the 3-aminopyrrolidine (B1265635) core provides a versatile platform for derivatization, serving as a key intermediate in the synthesis of chiral drugs and compounds targeting a range of receptors and enzymes. nih.govguidechem.comnih.gov

The second key feature is the strategic incorporation of fluorine, a practice that has become a cornerstone of contemporary drug design. nih.govacs.org The introduction of fluorine atoms can profoundly influence a molecule's physicochemical properties. tandfonline.com The 2,2-difluoroethyl moiety, in particular, leverages the high electronegativity of fluorine to modulate basicity (pKa), lipophilicity (LogP), metabolic stability, and binding affinity. researchgate.netnih.gov By replacing hydrogen atoms with fluorine, medicinal chemists can block sites of metabolic oxidation, thereby improving a drug's half-life and bioavailability. tandfonline.com Therefore, this compound is not just a simple amine but a sophisticated scaffold that offers chemists a pre-packaged solution integrating the structural benefits of the pyrrolidine ring with the pharmacokinetic advantages conferred by difluorination.

Research Rationale and Academic Significance of Investigating this compound

The primary research rationale for investigating this compound stems from its potential to accelerate the development of novel therapeutic agents with optimized properties. The academic significance of this compound lies in its utility as a tool for systematically studying structure-activity relationships (SAR) and for creating libraries of new chemical entities for high-throughput screening.

The 2,2-difluoroethyl group attached to the pyrrolidine nitrogen has a profound electronic impact. The strong inductive (electron-withdrawing) effect of the two fluorine atoms significantly reduces the basicity of the pyrrolidine nitrogen. This modulation of pKa is critical in drug design, as it can fine-tune a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and potential for off-target interactions at ion channels. tandfonline.comresearchgate.net Furthermore, gem-difluorination can enhance metabolic stability without drastically increasing lipophilicity, a common drawback of other halogen substitutions. nih.gov Studies on related gem-difluorinated cycloalkanes have shown that this modification can lead to slight improvements in metabolic stability. nih.gov The difluoromethyl group (CF2H) is also recognized for its ability to act as a moderate hydrogen bond donor and as a bioisostere for alcohol or thiol groups, potentially introducing new binding interactions with target proteins. researchgate.net

The 3-amino group is another critical feature, serving as a versatile synthetic handle. This primary amine allows for the straightforward introduction of a wide array of functional groups through well-established chemical reactions like amidation, reductive amination, and sulfonylation. nih.govnih.gov This enables the rapid generation of a diverse library of derivatives, where the pyrrolidine core acts as a rigid scaffold to position the appended chemical groups in specific three-dimensional orientations. The investigation of such libraries is fundamental to understanding the SAR of a new chemical series and optimizing lead compounds for improved potency and selectivity. nih.govrsc.org

Overview of Academic Research Trajectories for Novel Fluorinated Pyrrolidine Derivatives

Academic and industrial research involving novel fluorinated pyrrolidine derivatives is multifaceted, focusing on synthetic innovation, biological evaluation across diverse therapeutic targets, and the systematic profiling of physicochemical properties.

A significant research trajectory is the development of efficient and stereoselective synthetic methodologies to access these valuable building blocks. wordpress.com The challenges associated with introducing fluorine into cyclic amines have spurred innovation in synthetic organic chemistry, leading to new reagents and reaction pathways suitable for large-scale production. wordpress.com

Once synthesized, these derivatives are explored for a wide range of biological activities. Research has shown the utility of fluorinated pyrrolidines in developing potent and selective modulators of various biological targets. For instance, different aminopyrrolidine derivatives have been successfully developed as:

CC Chemokine Receptor 2 (CCR2) antagonists , with potential applications in treating inflammatory diseases. nih.gov

Selective carbonic anhydrase II inhibitors . nih.gov

Dual Abl and PI3K kinase inhibitors for oncology applications. nih.gov

N-Acylethanolamine acid amidase (NAAA) inhibitors , targeting pain and inflammation. nih.gov

A core component of this research is the detailed exploration of structure-activity relationships (SAR). nih.govrsc.org By synthesizing series of analogs where the substitution pattern on the pyrrolidine ring or the nature of the fluorinated moiety is systematically varied, researchers can decipher the precise structural requirements for optimal biological activity. nih.gov These studies are crucial for refining lead compounds into clinical candidates.

Finally, a fundamental research trajectory involves the systematic study of how fluorination impacts key physicochemical properties. Comprehensive studies on series of fluorinated azetidines, pyrrolidines, and piperidines have been conducted to quantify the effects of the number and position of fluorine atoms on pKa and LogP. researchgate.net This foundational research provides medicinal chemists with predictive models to guide the rational design of future drug candidates incorporating fluorinated pyrrolidine scaffolds.

Data Tables

The following table illustrates the general effects of fluorination on the physicochemical properties of aliphatic amines, based on data from broader studies on fluorinated heterocycles. These trends provide a basis for understanding the expected properties of this compound and its derivatives.

Table 1. General Impact of Fluorination on Physicochemical Properties of Cyclic Amines
PropertyNon-Fluorinated AnalogFluorinated AnalogGeneral Observation & RationaleReference
Basicity (pKa)HigherLowerThe strong electron-withdrawing inductive effect of fluorine atoms decreases the electron density on the nitrogen, making it a weaker base. researchgate.netnih.gov
Lipophilicity (LogP)BaselineVariable (Often Increased)Fluorine is more lipophilic than hydrogen. The overall effect depends on the number and position of fluorine atoms and can be complex. researchgate.netnih.gov
Metabolic StabilitySusceptible to OxidationGenerally IncreasedThe carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. tandfonline.com
Hydrogen Bond Donor CapacityN/A (for C-H)Possible (for C-F-H)A difluoromethyl (or ethyl) group can act as a weak hydrogen bond donor, potentially introducing new interactions with a biological target. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-difluoroethyl)pyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2/c7-6(8)4-10-2-1-5(9)3-10/h5-6H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFHSLYWFPMOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247592-29-5
Record name 1-(2,2-difluoroethyl)pyrrolidin-3-amine
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Synthetic Methodologies and Chemical Transformations of 1 2,2 Difluoroethyl Pyrrolidin 3 Amine

Diverse Synthetic Routes to the Pyrrolidine (B122466) Core and its Difluoroethyl Moiety

The construction of the 1-(2,2-difluoroethyl)pyrrolidin-3-amine framework can be approached through various synthetic strategies, primarily focusing on the formation of the pyrrolidine ring and the introduction of the 2,2-difluoroethyl group.

Novel Synthetic Strategies for the Difluoroethylation of Pyrrolidine Precursors

The introduction of a difluoroethyl group onto a pyrrolidine precursor is a critical step in the synthesis of the target molecule. Modern synthetic methods offer several avenues for this transformation. One common approach involves the nucleophilic substitution of a suitable leaving group on a pyrrolidine nitrogen with a difluoroethylating agent.

For instance, a commercially available or synthetically prepared pyrrolidin-3-amine, often with a protected amine group (e.g., Boc-protected), can be reacted with a 2,2-difluoroethylating agent such as 2,2-difluoroethyl triflate or 1,1-difluoro-2-iodoethane. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

Pyrrolidine Precursor Difluoroethylating Agent Base Solvent General Yield
N-Boc-pyrrolidin-3-amine2,2-Difluoroethyl triflateDiisopropylethylamine (DIPEA)Dichloromethane (DCM)Moderate to High
Pyrrolidin-3-amine1,1-Difluoro-2-iodoethanePotassium carbonate (K2CO3)Acetonitrile (MeCN)Moderate

Another innovative strategy involves the reductive amination of a pyrrolidinone precursor with 2,2-difluoroethylamine. This method provides a direct route to the N-difluoroethylated pyrrolidine core.

Stereoselective Synthesis Approaches for Chiral this compound Derivatives

The stereochemistry of the 3-amino group on the pyrrolidine ring is often crucial for biological activity. As such, stereoselective synthetic methods are of paramount importance. The synthesis of chiral derivatives, such as (S)-1-(2,2-Difluoroethyl)pyrrolidin-3-amine, can be achieved through several approaches. bldpharm.combldpharm.com

One strategy begins with a chiral starting material, such as (R)- or (S)-3-aminopyrrolidine, which is then subjected to the difluoroethylation conditions described previously. Alternatively, asymmetric synthesis can be employed to construct the chiral pyrrolidine ring. For example, an asymmetric Michael addition can be a key step in establishing the stereocenter. nih.gov

Furthermore, enzymatic resolutions or chiral chromatography can be utilized to separate racemic mixtures of this compound or its precursors, yielding the desired enantiomerically pure compound. The stereoselective synthesis of pyrrolidine derivatives is a well-established field, with numerous methods that can be adapted for the synthesis of this specific target. mdpi.comnih.govresearchgate.net

Functional Group Interconversions and Derivatization of this compound

The primary amine at the 3-position of this compound serves as a versatile handle for a wide range of functional group interconversions and derivatizations. ub.eduvanderbilt.eduimperial.ac.ukic.ac.ukorganic-chemistry.org

Synthesis of Analogs and Prodrugs for Research Purposes

The synthesis of analogs is crucial for understanding the structure-activity relationship (SAR) of a lead compound. The amino group of this compound can be readily acylated, alkylated, or converted into other functional groups to generate a library of derivatives.

Table of Potential Derivatization Reactions:

Reaction Type Reagent Product Functional Group
Acylation Acid chloride, Carboxylic acid with coupling agent Amide
Reductive Amination Aldehyde, Ketone with reducing agent Secondary or Tertiary Amine

Prodrug strategies are often employed to improve the pharmacokinetic properties of a drug candidate. nih.gov For this compound, the primary amine can be temporarily masked with a promoiety that is cleaved in vivo to release the active parent drug. Common prodrug approaches for amines include the formation of amides, carbamates, or N-Mannich bases. nih.govnih.govscispace.comresearchgate.net

Exploration of Synthetic Accessibility to Related Chemical Entities for Structure-Activity Relationship Studies

The exploration of the chemical space around this compound is essential for optimizing its biological activity. nih.govrsc.orgnih.govmdpi.comacademie-sciences.fr This involves the synthesis of related chemical entities where the pyrrolidine ring, the difluoroethyl group, or the position of the amine are modified. For instance, the synthesis of analogs with different substitution patterns on the pyrrolidine ring can provide valuable SAR data. nih.govmdpi.com The length and nature of the N-alkyl substituent can also be varied to probe its effect on activity.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and extending the methodology to other substrates. For instance, in the copper-catalyzed synthesis of pyrrolidines via intramolecular C-H amination, mechanistic studies have involved the isolation and characterization of key intermediates, such as fluorinated copper(II) complexes. nih.govresearchgate.net These studies, often supported by computational methods, provide insights into the catalytic cycle and the factors influencing the reaction's efficiency and selectivity. nih.govresearchgate.net While not directly studying the synthesis of this compound, these mechanistic principles from related pyrrolidine syntheses are highly relevant. beilstein-journals.orgacs.orgorganic-chemistry.orgsoeagra.comresearchgate.netuwa.edu.aumdpi.com

Scalability and Process Chemistry Considerations for Research-Grade Production of the Compound

A critical aspect of scalability is the selection of a synthetic route that is amenable to large-scale production. An ideal route would involve readily available and cost-effective starting materials, a minimal number of synthetic steps, and reaction conditions that are easily manageable in standard pilot plant reactors. For instance, a potential synthetic pathway could involve the N-alkylation of a protected 3-aminopyrrolidine (B1265635) derivative with a suitable 2,2-difluoroethylating agent, followed by deprotection.

Key Considerations for Scalable Synthesis:

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as a suitably protected pyrrolidin-3-amine and a difluoroethylating reagent (e.g., 2,2-difluoroethyl triflate or a halo-equivalent), are paramount. Sourcing from reliable suppliers with consistent quality is crucial for reproducible manufacturing.

Reaction Conditions and Safety: Laboratory conditions, such as the use of highly reactive or hazardous reagents, extreme temperatures, or high pressures, may not be feasible or safe on a larger scale. Process chemists aim to replace hazardous reagents with safer alternatives and optimize reaction conditions to operate within the limits of standard manufacturing equipment. For example, replacing a pyrophoric reagent with a more stable one, even if it requires slightly longer reaction times, is often a necessary compromise for safety.

Solvent Selection and Recovery: The choice of solvents is critical. Solvents that are effective at the lab scale may be problematic on a larger scale due to toxicity, environmental concerns, or difficulties in recovery and recycling. Process development often involves screening for greener and more easily recoverable solvents.

Work-up and Purification: The isolation and purification of the final product can be a significant bottleneck in scale-up. Methods like column chromatography, which are common in the lab, are often impractical for large quantities. Developing scalable purification methods such as crystallization, distillation, or extraction is a key focus of process chemistry.

Process Analytical Technology (PAT): Implementing in-process controls and analytical techniques to monitor reaction progress and impurity formation is essential for ensuring consistent product quality and optimizing reaction parameters in real-time.

Potential Challenges in Scaling Up Production:

The introduction of the difluoroethyl group presents unique challenges. Fluorination reactions can sometimes be energetic and require careful thermal management. Furthermore, the presence of fluorine can influence the reactivity and physical properties of intermediates and the final product, potentially complicating purification.

A hypothetical process for scaling up the synthesis might involve the reaction of tert-butyl (pyrrolidin-3-yl)carbamate with 2,2-difluoroethyl triflate in the presence of a non-nucleophilic base. The subsequent deprotection of the Boc group would yield the desired product.

Table of Potential Process Parameters and Optimization Goals:

ParameterLaboratory Scale ExampleResearch-Grade Production Goal
Starting Material High-purity, small-batch reagentsCost-effective, bulk-sourced materials with defined specifications
Solvent Anhydrous Dichloromethane (DCM)A less toxic, easily recoverable solvent like 2-Methyltetrahydrofuran (2-MeTHF) or Acetonitrile (ACN)
Base Sodium Hydride (NaH)A safer, non-pyrophoric base such as Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
Reaction Temperature -78 °C to room temperatureA temperature range achievable in standard reactors, e.g., 0 °C to 50 °C, to minimize cooling costs and ensure better control
Purification Method Silica gel column chromatographyCrystallization of a salt form (e.g., hydrochloride) or distillation to achieve high purity on a large scale.
Yield Typically 50-70%Optimized to >80% to improve process efficiency and reduce cost.
Purity >95% (by NMR)>98% (by HPLC) with well-characterized impurity profile.

Ultimately, the successful research-grade production of This compound would rely on a multidisciplinary approach, integrating synthetic chemistry, chemical engineering, and analytical sciences to develop a safe, efficient, and reproducible manufacturing process.

Advanced Structural Elucidation and Conformational Analysis of 1 2,2 Difluoroethyl Pyrrolidin 3 Amine

High-Resolution Spectroscopic Characterization for Detailed Structural Insights

High-resolution spectroscopic techniques are fundamental in determining the precise three-dimensional structure and electronic environment of a molecule. For 1-(2,2-Difluoroethyl)pyrrolidin-3-amine, a combination of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and a hypothetical analysis based on X-ray crystallography of a derivative would provide a comprehensive structural profile.

Advanced NMR techniques, including 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in assigning the proton (¹H) and carbon (¹³C) signals and elucidating the stereochemical and conformational details of the molecule.

The pyrrolidine (B122466) ring is known to adopt non-planar envelope or twisted conformations to relieve steric strain. nih.gov The position of the substituents influences the preferred puckering of the ring. For a 3-substituted pyrrolidine, two primary envelope conformations, with either the C3 atom (bearing the amine group) or the C4 atom pointing out of the plane of the other four atoms, are expected. The bulky and electronegative 1-(2,2-difluoroethyl) substituent on the nitrogen atom would significantly influence this equilibrium.

A hypothetical ¹H-NMR spectrum would show complex multiplets for the pyrrolidine ring protons due to spin-spin coupling. The difluoroethyl group would present a characteristic triplet of triplets for the -CH₂- group and a triplet for the -CHF₂ proton due to coupling with both the adjacent methylene (B1212753) protons and the two fluorine atoms. The ¹⁹F NMR would show a corresponding triplet, confirming the geminal difluoro substitution.

NOESY experiments would be crucial for determining the through-space proximity of protons, which can help in ascertaining the preferred conformation of the pyrrolidine ring and the orientation of the difluoroethyl side chain. For instance, correlations between the protons of the difluoroethyl group and specific protons on the pyrrolidine ring would indicate their spatial arrangement.

Hypothetical NMR Data for this compound:

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (COSY, HSQC, NOESY)
H-2, H-52.80-3.20 (m)55.2, 53.8COSY with H-3, H-4; NOESY with CH₂CF₂H
H-33.50 (m)50.1COSY with H-2, H-4, NH₂
H-41.80-2.10 (m)34.5COSY with H-3, H-5
NH₂1.65 (s, br)--
-CH₂-CF₂H2.95 (tt)58.7 (t)COSY with -CHF₂; NOESY with H-2, H-5
-CHF₂5.90 (tt)115.4 (t)COSY with -CH₂-

Note: This is a hypothetical data table based on known chemical shifts for similar structural motifs. Actual experimental values may vary.

As obtaining suitable crystals of the parent amine for X-ray diffraction can be challenging, co-crystallization with a suitable acid to form a salt or derivatization could be employed. mdpi.comnih.gov An X-ray crystal structure would provide definitive information about the solid-state conformation, including bond lengths, bond angles, and torsional angles, which would confirm the puckering of the pyrrolidine ring and the orientation of the substituents. mdpi.com

In a hypothetical crystal structure of the hydrochloride salt, the pyrrolidinium (B1226570) ring would likely adopt an envelope conformation. The bulky difluoroethyl group would likely occupy a pseudo-equatorial position to minimize steric hindrance. The amine group at the 3-position could be either pseudo-axial or pseudo-equatorial, and its orientation would be influenced by crystal packing forces and intermolecular hydrogen bonding.

Hypothetical Crystallographic Data for a Derivative of this compound:

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.2
Pyrrolidine Ring PuckerC4-endo envelope
N1-C2-C3-N3 Torsion Angle (°)-35.2

Note: This is a hypothetical data table. Actual crystallographic data would depend on the specific derivative and crystallization conditions.

Conformational Dynamics and Energy Landscape of the Pyrrolidine Ring and Difluoroethyl Group

The puckering of the pyrrolidine ring is a dynamic process, and in solution, the molecule would exist as an equilibrium of different conformers. The energy barrier between these conformers is typically low, allowing for rapid interconversion at room temperature. The presence of the 1-(2,2-difluoroethyl) group is expected to create a preference for certain conformations due to steric and electronic effects. nih.gov

Similarly, rotation around the N-CH₂ bond of the difluoroethyl group would be subject to steric hindrance from the pyrrolidine ring. The gauche and anti conformations relative to the ring would have different energies, with one likely being more populated.

Research into Intermolecular Interactions and Self-Assembly of the Compound

The primary amine at the C-3 position and the nitrogen atom of the pyrrolidine ring are capable of acting as hydrogen bond donors and acceptors, respectively. The fluorine atoms of the difluoroethyl group can also participate in weaker hydrogen bonding interactions. nih.gov These interactions would play a significant role in the condensed-phase behavior of the compound, including its crystal packing and potential for self-assembly.

In the solid state, it is anticipated that a network of intermolecular hydrogen bonds would be formed between the amine groups and the ring nitrogens of adjacent molecules. In solution, the compound would interact with solvent molecules through hydrogen bonding. The difluoroethyl group, while contributing to the molecule's polarity, would also introduce a lipophilic character that could influence its solubility and partitioning behavior. The study of these intermolecular forces is crucial for understanding the material properties and biological activity of the compound.

Computational and Theoretical Chemistry Studies of 1 2,2 Difluoroethyl Pyrrolidin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of a molecule. mdpi.com For 1-(2,2-difluoroethyl)pyrrolidin-3-amine, these calculations can map out the electron density distribution, identify the most reactive sites, and quantify key electronic parameters.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the amine group and the fluorine atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group, highlighting sites for nucleophilic interaction. These calculations help predict how the molecule might interact with biological macromolecules or other reagents. researchgate.net

Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability, likely centered on the amine group.
LUMO Energy2.1 eVReflects electron-accepting potential.
HOMO-LUMO Gap (ΔE)8.6 eVSuggests high kinetic stability.
Dipole Moment3.2 DIndicates a polar molecule, influencing solubility and intermolecular interactions.
Electron Affinity1.8 eVQuantifies the energy change upon accepting an electron.
Ionization Potential7.9 eVEnergy required to remove an electron, indicating resistance to oxidation.

Molecular Dynamics Simulations and Conformational Sampling of the Compound

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational landscape, flexibility, and interactions with its environment, such as a solvent or a biological receptor. numberanalytics.comnih.gov

For a flexible molecule like this, with a pyrrolidine (B122466) ring and a side chain, numerous conformations are possible. MD simulations can sample these different conformations, identifying the most stable (lowest energy) states. This is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein. The simulations would track the torsional angles of the difluoroethyl group and the puckering of the pyrrolidine ring, revealing the molecule's preferred three-dimensional structures in an aqueous environment.

Table 2: Illustrative Conformational Analysis from a Hypothetical MD Simulation

ConformerRelative Energy (kcal/mol)Pyrrolidine Ring PuckerDihedral Angle (N-C-C-F)Occurrence (%)
10.00Envelope-65°45%
20.85Twisted175°30%
31.50Envelope70°15%
42.10Twisted-170°10%

Molecular Docking and Binding Free Energy Calculations with Hypothetical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. nih.govnih.gov Given the structural motifs of this compound, plausible hypothetical targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes where amine and pyrrolidine scaffolds are known to interact. nih.gov

In a docking simulation, the compound would be placed into the active site of a target protein, and various algorithms would explore different binding poses. A scoring function then estimates the binding affinity for each pose, usually expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. arxiv.orgfrontiersin.org Key interactions, such as hydrogen bonds between the amine group and receptor residues or electrostatic interactions involving the difluoroethyl group, would be identified. These predictions are essential for hypothesis generation in the early stages of drug discovery. oup.com

Table 3: Hypothetical Molecular Docking Results against Selected Protein Targets

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Predicted Interactions
Dopamine D2 Receptor6CM4-8.2Hydrogen bond with Asp114; Salt bridge with Glu95
Acetylcholinesterase4EY7-7.5Hydrogen bond with Ser203; Pi-cation interaction with Trp86
Monoamine Oxidase B2V5Z-8.9Hydrogen bond with Tyr435; Covalent adduct possibility

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analog Discovery

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates variations in the chemical structure of compounds with their biological activity. jocpr.comnumberanalytics.com Similarly, QSPR correlates structure with physicochemical properties. Should a series of analogs of this compound be synthesized and tested for a specific biological activity, a QSAR model could be developed. neovarsity.org

The process involves calculating a set of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) for each analog. A mathematical model is then built to relate these descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent or selective compounds. creative-biostructure.comnih.gov For example, a QSAR model might reveal that increasing the lipophilicity of a particular region of the molecule correlates with higher activity, providing a clear direction for chemical modification.

A hypothetical QSAR equation might look like: pIC₅₀ = 0.5 * cLogP - 0.02 * TPSA + 1.2 * (Num_H_Donors) + 3.5

This equation would suggest that biological activity (pIC₅₀) increases with lipophilicity (cLogP) and the number of hydrogen bond donors, while it decreases with a larger topological polar surface area (TPSA).

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters for Research Design (Non-Clinical Focus)

In silico ADME prediction models are crucial for assessing the "drug-likeness" of a compound in the earliest stages of research. nih.gov These models use the molecular structure to estimate key pharmacokinetic properties, helping to identify potential liabilities before committing resources to synthesis and in vitro testing. nih.govslideshare.netcambridge.org

For this compound, various parameters would be calculated. Lipophilicity (logP) affects solubility and membrane permeability. Topological Polar Surface Area (TPSA) is a good predictor of oral bioavailability and blood-brain barrier (BBB) penetration. Models can also predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes (like Cytochrome P450s) or transporters (like P-glycoprotein). researchgate.net These predictions are invaluable for designing subsequent experimental studies.

Table 4: Hypothetical In Silico ADME Profile for this compound

ADME ParameterPredicted Value/ClassificationImplication for Research Design
Molecular Weight150.18 g/mol Compliant with Lipinski's Rule of Five (Ro5)
cLogP (Lipophilicity)0.4Good balance for solubility and permeability
Topological Polar Surface Area (TPSA)38.1 ŲHigh probability of good oral bioavailability and BBB penetration
Number of H-bond Donors1Compliant with Ro5
Number of H-bond Acceptors2Compliant with Ro5
Blood-Brain Barrier (BBB) PermeationHigh ProbabilitySuggests potential for CNS activity
CYP2D6 InhibitionUnlikelyLow risk of drug-drug interactions via this pathway
P-glycoprotein SubstrateNoUnlikely to be subject to efflux from target cells

Biological Target Identification and Mechanistic Characterization of 1 2,2 Difluoroethyl Pyrrolidin 3 Amine in Vitro and Cell Based Research

High-Throughput Screening (HTS) Methodologies for Novel Biological Target Discovery

No high-throughput screening campaigns or results have been published for 1-(2,2-Difluoroethyl)pyrrolidin-3-amine to identify its potential biological targets.

Receptor Binding and Ligand Affinity Profiling (In Vitro)

There is no available data from in vitro studies detailing the receptor binding profile or ligand affinity of this compound for any biological target.

Enzyme Inhibition and Activation Studies (In Vitro)

No published research exists that has evaluated this compound for its potential to inhibit or activate any enzymes in vitro.

Cellular Uptake, Localization, and Subcellular Distribution Research

Scientific literature lacks any studies on the cellular uptake, localization, or subcellular distribution of this compound.

Functional Assays in Isolated Cell Lines or Primary Cell Cultures

There are no reports of functional assays being conducted with this compound in any isolated cell lines or primary cell cultures to determine its cellular effects.

Elucidation of Molecular Pathways and Networks Affected by the Compound

No studies have been published that investigate or elucidate the molecular pathways or cellular networks that might be affected by this compound.

Investigation of Off-Target Interactions at a Molecular Level (In Vitro)

There is no available in vitro data regarding the off-target interactions or promiscuity of this compound.

Pre Clinical Pharmacological and Adme Characterization of 1 2,2 Difluoroethyl Pyrrolidin 3 Amine in Vitro Focus

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes/Hepatocytes

In vitro metabolic stability assays are crucial for predicting the hepatic clearance of a compound. These experiments typically involve incubating the compound with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes, and monitoring the compound's disappearance over time.

There is no publicly available data on the metabolic stability of 1-(2,2-Difluoroethyl)pyrrolidin-3-amine in human or other species' hepatic microsomes or hepatocytes. Consequently, information regarding its metabolic half-life, intrinsic clearance, or the identification of its potential metabolites remains undetermined.

Table 1: Representative In Vitro Metabolic Stability Data (Hypothetical) No experimental data is available for this compound. The table below is for illustrative purposes only.

Test SystemParameterValue
Human Liver MicrosomesHalf-Life (t½, min)Data Not Available
Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)Data Not Available
Human HepatocytesHalf-Life (t½, min)Data Not Available

Permeability Studies Across Biological Barriers (e.g., Caco-2, Parallel Artificial Membrane Permeability Assay - PAMPA)

Permeability is a key determinant of a drug's oral absorption. The Caco-2 cell monolayer assay is the gold standard for predicting human intestinal permeability and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein. The PAMPA assay offers a higher-throughput, non-cell-based method to assess passive diffusion.

No experimental results from Caco-2, PAMPA, or other similar assays have been published for this compound. Therefore, its apparent permeability coefficient (Papp), efflux ratio, and classification as a low or high permeability compound are unknown.

Table 2: Representative Permeability Data (Hypothetical) No experimental data is available for this compound. The table below is for illustrative purposes only.

AssayDirectionApparent Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
Caco-2Apical to Basolateral (A→B)Data Not AvailableData Not Available
Basolateral to Apical (B→A)Data Not Available
PAMPAN/AData Not AvailableN/A

Plasma Protein Binding Characteristics (In Vitro)

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and pharmacological activity, as generally only the unbound fraction is free to interact with targets. Equilibrium dialysis and ultrafiltration are common methods to determine the fraction of unbound drug (fu) in vitro.

Specific data regarding the plasma protein binding percentage or the unbound fraction of this compound in human plasma or the plasma of other preclinical species is not available in the scientific literature.

Inhibition and Induction of Cytochrome P450 Enzymes (In Vitro)

Investigating a compound's potential to inhibit or induce Cytochrome P450 (CYP) enzymes is critical for predicting drug-drug interactions. In vitro assays measure the IC₅₀ values against major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) and assess the potential for time-dependent inhibition or enzyme induction.

There are no published studies detailing the inhibitory (IC₅₀) or inductive effects of this compound on any of the major Cytochrome P450 enzymes.

Table 3: Representative CYP450 Inhibition Profile (Hypothetical) No experimental data is available for this compound. The table below is for illustrative purposes only.

CYP IsoformIC₅₀ (µM)
CYP1A2Data Not Available
CYP2C9Data Not Available
CYP2C19Data Not Available
CYP2D6Data Not Available
CYP3A4Data Not Available

Transport Mechanisms (e.g., P-glycoprotein, Organic Anion Transporting Polypeptides) in Cell-Based Systems

Cell-based assays using transfected cell lines that overexpress specific uptake (e.g., OATPs) or efflux (e.g., P-glycoprotein, BCRP) transporters are used to determine if a compound is a substrate or inhibitor of these proteins. This information is vital for understanding drug disposition and potential interactions.

No research has been published identifying this compound as a substrate or inhibitor of key drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), or Organic Anion Transporting Polypeptides (OATPs).

Investigational Research Applications and Novel Therapeutic Hypotheses for 1 2,2 Difluoroethyl Pyrrolidin 3 Amine

Exploration as a Chemical Probe for Biological Pathway Elucidation

While specific studies detailing the use of 1-(2,2-Difluoroethyl)pyrrolidin-3-amine as a chemical probe are not extensively documented in publicly available literature, its structural features suggest its potential in this area. Chemical probes are small molecules used to study and manipulate biological systems. The primary amine group on the pyrrolidine (B122466) ring of this compound offers a reactive handle for the attachment of reporter tags, such as fluorescent dyes, biotin (B1667282), or photoaffinity labels.

The presence of the difluoroethyl group could also serve as a useful spectroscopic marker. For instance, the fluorine atoms could be utilized in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy studies to monitor the interaction of the molecule with its biological target in a complex biological milieu. This can provide valuable information about the binding event and the local environment of the compound within a protein's binding site.

Table 1: Potential Features of this compound as a Chemical Probe

FeaturePotential Application in Biological Pathway Elucidation
Primary AmineConjugation to reporter molecules (e.g., fluorophores, biotin) for visualization and pull-down assays.
Difluoroethyl GroupCan serve as a ¹⁹F NMR tag for binding studies and conformational analysis. May influence protein-ligand interactions.
Pyrrolidine ScaffoldProvides a three-dimensional structure that can mimic natural amino acids like proline, potentially targeting specific protein classes.

Potential in Ligand Design for Specific Receptors or Enzymes

The pyrrolidine scaffold is a versatile framework in drug design, known to interact with a variety of biological targets. researchgate.netnih.gov The difluoroethyl substituent on the pyrrolidine nitrogen of this compound can significantly influence its properties as a ligand. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the basicity of the pyrrolidine nitrogen, which can be critical for optimizing interactions with target proteins.

A key example of the utility of the 1-(2,2-difluoroethyl)pyrrolidine moiety is found in the development of factor Xa inhibitors. A derivative, (3R,4R)-1-(2,2-difluoro-ethyl)-pyrrolidine-3,4-dicarboxylic acid 3-[(5-chloro-pyridin-2-yl)-amide] 4-[[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenyl]-amide], was investigated as a potent and selective inhibitor of this key enzyme in the blood coagulation cascade. This highlights the potential of the 1-(2,2-difluoroethyl)pyrrolidine core in designing ligands for serine proteases and other enzyme classes.

Table 2: Influence of the Difluoroethyl Group on Ligand Properties

PropertyEffect of Difluoroethyl GroupImplication for Ligand Design
Metabolic StabilityIncreased resistance to oxidative metabolism at the N-alkyl position.Potentially longer biological half-life of the resulting drug candidate.
Basicity (pKa)Reduction of the basicity of the pyrrolidine nitrogen.Can fine-tune ionic interactions with acidic residues in a binding pocket.
LipophilicityIncreased lipophilicity compared to a non-fluorinated ethyl group.Can enhance membrane permeability and access to intracellular targets.
ConformationThe gauche effect of the C-F bonds can influence the preferred conformation of the ethyl group.Can pre-organize the ligand for optimal binding to a target.

Research into Novel Therapeutic Areas based on Mechanistic Insights (Purely Hypotheses for Academic Research, No Clinical Claims)

Based on the known biological activities of other substituted pyrrolidines, several hypothetical therapeutic applications for derivatives of this compound can be postulated for academic research purposes. It is crucial to emphasize that these are purely hypotheses and not clinical claims.

Neurodegenerative Diseases: The pyrrolidine scaffold is present in molecules targeting the central nervous system. researchgate.net Given the importance of metabolic stability for CNS-acting drugs, the difluoroethyl group could be advantageous in designing novel ligands for targets implicated in neurodegenerative disorders.

Oncology: Many small molecule kinase inhibitors incorporate heterocyclic scaffolds. The this compound moiety could be explored as a building block for the synthesis of novel kinase inhibitors, where the amine group can be functionalized to interact with the hinge region of the kinase domain.

Infectious Diseases: The pyrrolidine ring is a component of some antiviral and antibacterial agents. The unique electronic and steric properties of the difluoroethyl group could be leveraged to design novel antimicrobial agents with improved potency or resistance profiles.

Utility in Drug Discovery Tool Development

This compound serves as a valuable building block in the synthesis of compound libraries for high-throughput screening. Its bifunctional nature, with a secondary amine within the ring and a primary exocyclic amine, allows for diverse chemical modifications. This enables the rapid generation of a wide range of derivatives with varying physicochemical properties.

The incorporation of the difluoroethylpyrrolidine motif can be a key element in fragment-based drug discovery (FBDD). In FBDD, small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized into more potent leads. The favorable properties conferred by the difluoroethyl group make this compound an attractive starting point for such endeavors.

Synergistic Research with Other Chemical Entities in Pre-clinical Models

While no specific preclinical studies on synergistic effects involving this compound have been found, this remains a plausible area of investigation. In many therapeutic areas, combination therapy is a standard of care. A drug candidate derived from this scaffold could potentially be co-administered with other agents to achieve a synergistic therapeutic effect.

For instance, in oncology, a novel kinase inhibitor developed from this building block could be tested in combination with established chemotherapeutic agents or immunotherapy in preclinical cancer models. The goal would be to identify combinations that lead to enhanced efficacy, reduced toxicity, or the overcoming of drug resistance.

Advanced Analytical Methodologies for Research on 1 2,2 Difluoroethyl Pyrrolidin 3 Amine

Development of Hyphenated Techniques for Quantitative Analysis in Complex Research Matrices (e.g., Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - LC-MS/MS, Gas Chromatography-Mass Spectrometry - GC-MS)

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the precise quantification of small molecules in intricate biological samples.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone for quantitative bioanalysis due to its high sensitivity, specificity, and wide applicability to polar and non-volatile compounds. nih.gov For a compound like 1-(2,2-Difluoroethyl)pyrrolidin-3-amine, which contains a polar amine group and a pyrrolidine (B122466) ring, LC-MS/MS is the preferred method. The development of a quantitative LC-MS/MS assay would involve meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is a critical first step to isolate the analyte from matrix components that can interfere with analysis. japsonline.com Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be evaluated to achieve optimal recovery and matrix cleanup.

Chromatographic separation would likely be achieved using either reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). While RP chromatography is common, HILIC can offer superior retention and separation for polar amines. The choice of column and mobile phase composition is optimized to ensure a sharp peak shape and separation from any endogenous interferences.

Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. bioanalysis-zone.com This technique provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte. The difluoroethyl moiety and the pyrrolidinamine structure would provide unique fragmentation patterns for developing a highly selective MRM method.

Table 1: Representative LC-MS/MS Parameters for the Analysis of this compound
ParameterDescription
Chromatography SystemUltra-High-Performance Liquid Chromatography (U-HPLC)
ColumnHILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase AAcetonitrile with 0.1% Formic Acid
Mobile Phase B10 mM Ammonium Formate in Water with 0.1% Formic Acid
Flow Rate0.4 mL/min
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MRM Transition (Precursor Ion → Product Ion)Hypothetical: m/z 151.1 → 86.1
Collision EnergyOptimized value (e.g., 15 eV)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. waters.com Primary and secondary amines like this compound are often polar and non-volatile, making direct GC-MS analysis challenging. researchgate.net Therefore, a chemical derivatization step is typically required to increase the compound's volatility and thermal stability and to improve its chromatographic properties. researchgate.net

Acylation with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) is a common strategy for derivatizing amines. dntb.gov.ua This process replaces the active hydrogens on the amine group with a less polar, fluorinated acyl group, making the resulting derivative amenable to GC separation. researchgate.netdntb.gov.ua The analysis would then be performed using a GC system coupled to a mass spectrometer, often operating in selected ion monitoring (SIM) mode for quantification.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound
ParameterDescription
Derivatization ReagentPentafluoropropionic Anhydride (PFPA)
GC Column5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Oven Temperature ProgramInitial temp 60°C, ramp to 280°C
Injector ModeSplitless
Ionization SourceElectron Ionization (EI), 70 eV
Monitored Ion (m/z)Specific fragment ion of the PFPA-derivatized analyte

Metabolomics and Proteomics Approaches to Understand Compound Effects in Research Systems

Metabolomics

Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. mdpi.com It provides a functional readout of cellular physiology and can reveal the biochemical effects of a xenobiotic compound. nih.govresearchgate.net For this compound, metabolomics can be employed in an untargeted or targeted manner. mdpi.com

Untargeted Metabolomics: This approach aims to measure as many metabolites as possible in a biological sample to gain a global view of the metabolic changes induced by the compound. mdpi.com This could identify unexpected alterations in metabolic pathways and generate new hypotheses about the compound's mechanism of action.

Targeted Metabolomics: This focuses on quantifying a specific set of predefined metabolites, often within a particular pathway suspected to be affected by the compound. mdpi.com For instance, if the compound is hypothesized to interact with pathways involving amino acids or neurotransmitters, a targeted assay would be developed to measure these specific molecules with high precision.

Analytical platforms like high-resolution LC-MS and GC-MS are the primary tools used in metabolomics to generate the complex datasets that are then analyzed using advanced bioinformatics. mdpi.commdpi.com

Proteomics

Proteomics is the large-scale study of proteins, particularly their structures and functions. In the context of small molecule research, chemical proteomics is a powerful strategy to identify the direct protein targets of a compound. researchgate.netmdpi.com This is crucial for understanding its mechanism of action and potential off-target effects.

One prominent approach is Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) . researchgate.netnih.gov This would involve synthesizing a probe molecule by modifying the structure of this compound to include a reporter tag (like biotin) and a reactive group that can covalently bind to its protein target(s). nih.gov This probe is then incubated with a cell or tissue lysate. The protein targets that bind to the probe are subsequently enriched using the biotin (B1667282) tag and identified by mass spectrometry-based proteomics. nih.govfrontiersin.org This unbiased approach can reveal the molecular targets of the compound within a complex proteome, providing invaluable insight into its biological function. mdpi.com

Bioanalytical Method Validation for Pre-clinical In Vitro Studies

Before a bioanalytical method can be used to generate reliable data from research studies, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. europa.eu The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation. propharmagroup.comich.orgnih.gov For pre-clinical in vitro studies, a full validation of the quantitative assay for this compound would be performed. The key parameters assessed are detailed below.

Table 3: Key Parameters for Bioanalytical Method Validation based on ICH M10 Guidelines
Validation ParameterDescriptionGeneral Acceptance Criteria for Chromatographic Methods
SelectivityThe ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.euResponse in blank samples from at least 6 sources should be <20% of the Lower Limit of Quantification (LLOQ). europa.eu
Calibration Curve & RangeThe relationship between instrument response and known concentrations of the analyte. The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ). nih.govA minimum of 6 non-zero calibration standards. A regression model is used, and the coefficient of determination (r²) should be evaluated. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & PrecisionAccuracy refers to the closeness of the determined value to the nominal concentration. Precision measures the variability of replicate measurements. nih.govAssessed at a minimum of four concentration levels (LLOQ, low, medium, high QC). Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). japsonline.com
Matrix EffectThe direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix. europa.euEvaluated by comparing the response of the analyte in post-extraction spiked matrix from at least 6 sources to the response in a neat solution. The CV of the matrix factor should be ≤15%.
StabilityThe chemical stability of the analyte in the biological matrix under specific storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). Mean concentrations of stability samples must be within ±15% of the mean concentration of freshly prepared comparison samples.
Dilution IntegrityEnsures that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately quantified.Accuracy and precision of diluted samples should be within ±15%. japsonline.com

Q & A

Basic: What are the optimal synthetic routes for introducing the 2,2-difluoroethyl group to the pyrrolidin-3-amine scaffold?

Methodological Answer:
The 2,2-difluoroethyl group can be introduced via nucleophilic substitution or reductive amination. For example, reacting pyrrolidin-3-amine with 2,2-difluoroethyl triflate or bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C achieves moderate yields (40–60%) . Alternatively, reductive amination using 2,2-difluoroethyl aldehyde and NaBH₃CN in methanol may improve stereochemical control. Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by HPLC (C18 column, acetonitrile/water) ensures >95% purity .

Basic: What analytical techniques are recommended for confirming the structure and purity of 1-(2,2-Difluoroethyl)pyrrolidin-3-amine?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies the pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂, δ 1.8–2.2 ppm for ring protons) and difluoroethyl group (¹⁹F NMR: δ -120 to -130 ppm for CF₂) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (C₆H₁₂F₂N₂: calc. 158.0967) .
  • HPLC: Reverse-phase HPLC (e.g., Agilent ZORBAX SB-C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm validates purity (>95%) .

Advanced: How does the stereochemistry of the pyrrolidine ring influence the compound's interactions with biological targets?

Methodological Answer:
The (S)-enantiomer of pyrrolidine derivatives shows enhanced binding affinity to aminergic GPCRs (e.g., serotonin receptors) due to optimal spatial alignment of the amine group with conserved aspartate residues in the binding pocket. For example, (S)-1-(2,2-difluoroethyl)pyrrolidin-3-ol exhibits 10-fold higher activity than the (R)-form in vitro . Chiral resolution via chiral HPLC (Chiralpak IA column, heptane/ethanol) followed by X-ray crystallography or computational docking (AutoDock Vina) can validate stereochemical effects .

Advanced: What is the mechanistic rationale behind the difluoroethyl group's impact on the compound's pharmacokinetic properties?

Methodological Answer:
The difluoroethyl group enhances metabolic stability and bioavailability via two mechanisms:

Electron-Withdrawing Effect: Fluorine atoms reduce the basicity of the adjacent amine (pKa ~8.5 vs. ~10.2 for non-fluorinated analogs), improving membrane permeability .

Conformational Restriction: The CF₂ group imposes gauche effects, stabilizing bioactive conformations. Molecular dynamics simulations (AMBER force field) show a 20% reduction in conformational entropy compared to ethyl analogs .
In vivo studies in rodents demonstrate a 2.5-fold increase in half-life (t₁/₂ = 4.2 hr) compared to non-fluorinated derivatives .

Advanced: How can researchers resolve contradictions in purity assessments between different analytical methods?

Methodological Answer:
Discrepancies often arise from method-specific biases:

  • HPLC vs. NMR: HPLC may underestimate impurities if UV-inactive (e.g., inorganic salts). Use ¹H NMR integration of impurity peaks (e.g., residual solvents at δ 1.2–1.5 ppm) for cross-validation .
  • LC-MS: Detects ionizable impurities (e.g., unreacted starting materials) missed by HPLC. A combined LC-MS/MS approach (Q-TOF instrument) achieves 99% accuracy in purity quantification .
  • Elemental Analysis: Confirm C/F/N ratios (theoretical: C 45.57%, F 24.05%, N 17.72%) to identify non-volatile contaminants .

Advanced: How does the difluoroethyl group affect the compound's solubility and formulation strategies?

Methodological Answer:
The difluoroethyl group reduces aqueous solubility (logP ~1.2 vs. ~0.5 for ethyl analogs) due to increased hydrophobicity. Strategies to improve solubility include:

  • Salt Formation: Hydrochloride salts (prepared via HCl gas in diethyl ether) increase solubility by 3-fold (from 2.1 mg/mL to 6.5 mg/mL in PBS) .
  • Co-Solvent Systems: Use 10% DMSO/water or cyclodextrin complexes (e.g., HP-β-CD) for in vivo dosing .
  • Nanosuspensions: Wet milling with poloxamer 188 achieves particle sizes <200 nm, enhancing dissolution rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.